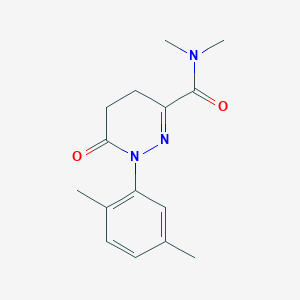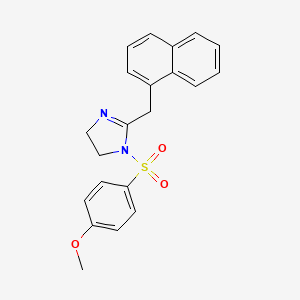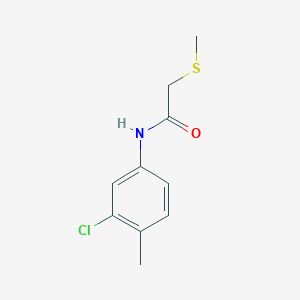
Methyl 4-chloro-3-cyclopropaneamidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-cyclopropaneamidobenzoate (MCCB) is a chemical compound used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. MCCB is a versatile compound that has been used in the synthesis of various organic compounds, and its application in scientific research has been increasing in recent years.
Mécanisme D'action
Methyl 4-chloro-3-cyclopropaneamidobenzoate acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Methyl 4-chloro-3-cyclopropaneamidobenzoate increases the levels of acetylcholine in the brain, which can have various effects on cognitive function and behavior.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-cyclopropaneamidobenzoate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, and it has also been shown to have anxiolytic and antidepressant effects. Methyl 4-chloro-3-cyclopropaneamidobenzoate has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-chloro-3-cyclopropaneamidobenzoate in lab experiments is its versatility. It can be used in the synthesis of various organic compounds, and its effects on cognitive function and behavior make it a useful tool for studying the brain. However, one limitation of using Methyl 4-chloro-3-cyclopropaneamidobenzoate is its potential toxicity. It is important to use proper safety precautions when handling Methyl 4-chloro-3-cyclopropaneamidobenzoate in the lab.
Orientations Futures
There are many future directions for research involving Methyl 4-chloro-3-cyclopropaneamidobenzoate. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Methyl 4-chloro-3-cyclopropaneamidobenzoate has also been shown to have potential as an anti-inflammatory and antioxidant agent, which could have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-chloro-3-cyclopropaneamidobenzoate and its effects on the brain and body.
Méthodes De Synthèse
Methyl 4-chloro-3-cyclopropaneamidobenzoate can be synthesized using a variety of methods, including the reaction of 4-chloro-3-cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with methyl chloroformate. Another method involves the reaction of 4-chloro-3-cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with N-methylformamide.
Applications De Recherche Scientifique
Methyl 4-chloro-3-cyclopropaneamidobenzoate has been used in scientific research for various purposes. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. Methyl 4-chloro-3-cyclopropaneamidobenzoate has also been used as a reagent in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and quinolines.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(cyclopropanecarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-12(16)8-4-5-9(13)10(6-8)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCGGGDPBJGSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)


![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)



![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)